![molecular formula C10H16O6 B134058 {5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate CAS No. 6963-09-3](/img/structure/B134058.png)
{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
Overview
Description
“{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate” is a compound with the molecular formula C10H16O6 . It has a molecular weight of 232.23 g/mol . The IUPAC name for this compound is (1,4-dioxane-2,5-diyl)bis(methylene) diacetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16O6/c1-7(11)13-3-9-5-16-10(6-15-9)4-14-8(2)12/h9-10H,3-6H2,1-2H3 . The canonical SMILES representation is CC(=O)OCC1COC(CO1)COC(=O)C .Physical And Chemical Properties Analysis
This compound has a computed XLogP3-AA value of -0.4, indicating its relative hydrophilicity . It has 6 hydrogen bond acceptors and no hydrogen bond donors . The topological polar surface area is 71.1 Ų . It has 6 rotatable bonds .Mechanism of Action
The mechanism of action of {5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetatehyl-1,4-dioxane-2-ylmethyl acetate is not fully understood. However, it is believed to be involved in the formation of aryl ethers and esters, as well as in the formation of other organic compounds. It is also thought to be involved in the formation of polymers, as well as in the formation of other organic materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of {5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetatehyl-1,4-dioxane-2-ylmethyl acetate are not well understood. However, it is believed to be involved in the formation of aryl ethers and esters, as well as in the formation of other organic compounds. It is also thought to be involved in the formation of polymers, as well as in the formation of other organic materials.
Advantages and Limitations for Lab Experiments
The advantages of using {5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetatehyl-1,4-dioxane-2-ylmethyl acetate in laboratory experiments include its low boiling point, its water solubility, and its low toxicity. It is also relatively inexpensive and easy to obtain. The limitations of using {5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetatehyl-1,4-dioxane-2-ylmethyl acetate in laboratory experiments include its low reactivity and its limited availability.
Future Directions
Future research on {5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetatehyl-1,4-dioxane-2-ylmethyl acetate could focus on its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, research could focus on the development of new materials and polymers using this compound. It could also be used in the development of new dyes and pigments, in the preparation of surfactants, and in the production of specialty chemicals. Furthermore, research could be done to better understand the biochemical and physiological effects of this compound. Finally, research could be done to improve the reactivity and availability of this compound.
Synthesis Methods
{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetatehyl-1,4-dioxane-2-ylmethyl acetate can be synthesized using a variety of methods. The most common method involves the reaction of acetaldehyde and ethylene oxide in the presence of a base catalyst, such as potassium hydroxide or sodium hydroxide. The reaction produces {5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetatehyl-1,4-dioxane-2-ylmethyl acetate and water as the main products. Other methods of synthesis include the reaction of ethylene glycol and acetic anhydride or the reaction of ethylene glycol and dimethyl sulfate.
Scientific Research Applications
{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetatehyl-1,4-dioxane-2-ylmethyl acetate is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. In addition, it is used in the synthesis of polymers and in the development of new materials. It has also been used in the synthesis of dyes and pigments, in the preparation of surfactants, and in the production of specialty chemicals.
Safety and Hazards
properties
IUPAC Name |
[5-(acetyloxymethyl)-1,4-dioxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-7(11)13-3-9-5-16-10(6-15-9)4-14-8(2)12/h9-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTKGLDMUKWIAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1COC(CO1)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287972 | |
Record name | 1,4-dioxane-2,5-diyldimethanediyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6963-09-3 | |
Record name | 6963-09-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dioxane-2,5-diyldimethanediyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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